Sulfo-Cy5 carboxylic acid (potassium)

Description

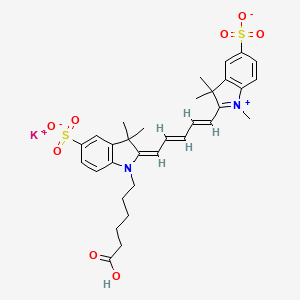

Sulfo-Cy5 carboxylic acid (potassium) is a water-soluble, near-infrared (NIR) fluorescent dye derived from the pentamethine indocyanine family. Its synthesis involves Fisher indole chemistry, starting from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, followed by alkylation and purification steps to yield the final product as a dark blue solid . The compound is characterized by:

- Chemical structure: Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .

- Photophysical properties:

| Property | Value (pH 7.4, PBS) | Value (Acetonitrile) |

|---|---|---|

| λabs (nm) | 646 | 646 |

| λem (nm) | 661–662 | 661 |

| logε | 5.11 | 5.11 (estimated) |

| ΦF | 0.27 | Not reported |

| Stokes’ Shift (nm) | 15 | 15 |

The dye’s high molar absorptivity (~10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>) and NIR emission make it ideal for bioimaging and sensing applications . Its water solubility arises from two sulfonate groups, enabling compatibility with biological buffers without organic cosolvents .

Properties

Molecular Formula |

C32H37KN2O8S2 |

|---|---|

Molecular Weight |

680.9 g/mol |

IUPAC Name |

potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |

InChI Key |

ADTLWAAMVPCPTC-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the reaction of Cy5 carboxylic acid with sulfonating agents under controlled conditions to achieve the desired sulfonation .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cy5 carboxylic acid (potassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 carboxylic acid (potassium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Sulfo-Cy5 carboxylic acid (potassium) with modified functional groups, which can be used for specific applications in research and industry .

Scientific Research Applications

Sulfo-Cy5 carboxylic acid (potassium) has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye for labeling and detecting various chemical compounds.

Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring .

Mechanism of Action

The mechanism of action of Sulfo-Cy5 carboxylic acid (potassium) involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to be used as a fluorescent marker in various assays and imaging techniques .

Comparison with Similar Compounds

Sulfo-Cy5 carboxylic acid is compared below with structurally and functionally related cyanine dyes:

Sulfo-Cy3 Carboxylic Acid

| Property | Sulfo-Cy5 Carboxylic Acid | Sulfo-Cy3 Carboxylic Acid |

|---|---|---|

| λabs/λem (nm) | 646/661–662 | ~550/570 (estimated) |

| Solubility | Water, DMSO | Water, DMSO |

| Quantum Yield (ΦF) | 0.27 (PBS) | ~0.15–0.20 (typical for Cy3) |

| Applications | NIR imaging, metal ion sensing | Visible-light microscopy, flow cytometry |

Key Differences :

- Wavelength : Sulfo-Cy5 operates in the NIR range (>650 nm), minimizing autofluorescence and enhancing tissue penetration compared to Cy3’s visible range .

- Sensitivity: Sulfo-Cy5’s higher ΦF improves signal-to-noise ratios in low-light imaging .

Non-Sulfonated Cy5 Carboxylic Acid

| Property | Sulfo-Cy5 Carboxylic Acid | Cy5 Carboxylic Acid (Non-Sulfonated) |

|---|---|---|

| Solubility | Water, PBS | Organic solvents (e.g., DMSO, DMF) |

| λabs/λem (nm) | 646/661–662 | 646/670 (in organic media) |

| Biocompatibility | Suitable for in vivo studies | Requires surfactants for aqueous use |

Key Differences :

- Solubility: Sulfonate groups in Sulfo-Cy5 eliminate the need for solubilizing agents in biological systems, unlike non-sulfonated analogs .

- Conjugation : Both contain carboxylic acid groups for covalent labeling, but Sulfo-Cy5’s hydrophilicity reduces aggregation in aqueous environments .

Sulfo-Cy5 NHS Ester

| Property | Sulfo-Cy5 Carboxylic Acid | Sulfo-Cy5 NHS Ester |

|---|---|---|

| Reactivity | Requires activation (e.g., EDC) | Ready for amine conjugation |

| Stability | Stable long-term | Hydrolyzes in aqueous buffers |

| Applications | Custom probe synthesis | Rapid protein/antibody labeling |

Key Differences :

- Functionality : The NHS ester is pre-activated for immediate use, while the carboxylic acid form offers flexibility for custom crosslinking strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.